(-)-Propionylcarnitine: A Technical Guide to its Role in Modulating Mitochondrial Fatty Acid Oxidation
(-)-Propionylcarnitine: A Technical Guide to its Role in Modulating Mitochondrial Fatty Acid Oxidation
Abstract
This technical guide provides an in-depth examination of (-)-propionylcarnitine (PLC), a naturally occurring short-chain acylcarnitine, and its multifaceted role in cellular energy metabolism, with a particular focus on fatty acid oxidation. Synthesizing preclinical and clinical data, this document elucidates the biochemical mechanisms through which PLC influences mitochondrial function, not only as a shuttle for acyl groups but also as an anaplerotic substrate for the Krebs cycle. We present detailed, field-proven methodologies for investigating the effects of PLC on fatty acid oxidation, including protocols for the isolation of heart mitochondria and the assessment of mitochondrial respiration. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PLC's metabolic effects and its potential as a therapeutic agent in conditions characterized by mitochondrial dysfunction.
Introduction: The Carnitine Shuttle and the Energetic Imperative
Cellular energy production, primarily in the form of ATP, is fundamental to life. Mitochondria, the powerhouses of the cell, orchestrate this process through the catabolism of various substrates, with fatty acids being a major fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, enabling the entry of fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2]
This system relies on a series of enzymatic reactions involving L-carnitine and carnitine acyltransferases.[3] (-)-Propionylcarnitine (PLC) is a propionyl ester of L-carnitine that plays a significant role within this system.[4] It not only contributes to the cellular pool of L-carnitine but also introduces a three-carbon propionyl group into the mitochondrial matrix, which has profound implications for the efficiency of the Krebs cycle.[1] This guide will dissect the dual functions of PLC: its role in facilitating fatty acid transport and its unique anaplerotic effect that replenishes Krebs cycle intermediates.
The Biochemical Landscape of (-)-Propionylcarnitine
(-)-Propionylcarnitine is more than a simple derivative of L-carnitine; it is a key player in the intricate network of metabolic pathways. Its high affinity for carnitine acetyltransferase (CAT) allows for the ready exchange of its propionyl group with coenzyme A (CoA), forming propionyl-CoA and liberating free L-carnitine within the mitochondria.[3] This dynamic equilibrium is central to its metabolic effects.
Facilitating Fatty Acid Transport
Like other carnitine esters, PLC contributes to the total carnitine pool, which is essential for the transport of long-chain fatty acids into the mitochondria. By providing a readily available source of L-carnitine, PLC can enhance the capacity of the carnitine shuttle, particularly in states of carnitine deficiency or high metabolic demand.[5]
The Anaplerotic Role of Propionyl-CoA
The truly unique feature of PLC lies in the metabolic fate of its propionyl moiety. Once converted to propionyl-CoA, it enters a three-step enzymatic pathway to be converted into succinyl-CoA, an intermediate of the Krebs cycle.[3] This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can be depleted during periods of high energy demand or metabolic stress.[1]
The conversion of propionyl-CoA to succinyl-CoA proceeds as follows:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.
-
Epimerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.
-
Isomerization: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA.
By feeding into the Krebs cycle at the level of succinate, PLC can enhance the cycle's oxidative capacity, leading to increased production of reducing equivalents (NADH and FADH2) and, consequently, ATP.[1] This anaplerotic effect is particularly beneficial in ischemic conditions where the availability of other substrates may be limited.[1]
Diagram 1: The Carnitine Shuttle and the Entry of (-)-Propionylcarnitine
Caption: A generalized workflow for studying the effects of (-)-propionylcarnitine on fatty acid oxidation.
Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer
The Seahorse XF Analyzer allows for the real-time measurement of mitochondrial respiration through the determination of the oxygen consumption rate (OCR). This technique can be used to assess the capacity of isolated mitochondria or intact cells to oxidize fatty acids.
Rationale: This method provides a dynamic view of mitochondrial function and allows for the sequential addition of different substrates and inhibitors to dissect specific aspects of fatty acid oxidation. The use of specific inhibitors, such as etomoxir (an inhibitor of CPT1), is crucial for validating that the observed OCR is indeed due to fatty acid oxidation.
Step-by-Step Methodology:
-
Plate Preparation: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate using a centrifugation step.
-
Assay Medium: Prepare a substrate-limited assay medium (e.g., DMEM without glucose, glutamine, or serum). Supplement the medium with L-carnitine (e.g., 0.5 mM) to ensure it is not a limiting factor for fatty acid transport.
-
Substrate Loading: Prepare a solution of a long-chain fatty acid (e.g., palmitate) conjugated to BSA. Add this substrate to the assay medium to initiate fatty acid oxidation.
-
Compound Plate Preparation: Prepare a utility plate with the compounds to be injected during the assay. This should include:
-
Port A: (-)-Propionylcarnitine at various concentrations.
-
Port B: An uncoupler such as FCCP to measure maximal respiration.
-
Port C: An inhibitor of fatty acid oxidation, such as etomoxir, to confirm that the measured OCR is due to fatty acid oxidation.
-
Port D: Inhibitors of the electron transport chain (e.g., rotenone and antimycin A) to measure non-mitochondrial respiration.
-
-
Seahorse XF Assay: Place the cell plate and the compound plate into the Seahorse XF Analyzer and run the assay. The instrument will measure the OCR before and after the injection of each compound.
-
Data Analysis: Normalize the OCR data to the number of cells or the amount of mitochondrial protein per well. Calculate the basal and maximal respiration rates in the presence and absence of PLC.
Measuring Fatty Acid Oxidation using Radiolabeled Substrates
This classic method provides a direct measure of the catabolism of a fatty acid substrate to its end products.
Rationale: By using a radiolabeled fatty acid such as [1-¹⁴C]-palmitate, the production of ¹⁴CO₂ can be measured as a direct indicator of the complete oxidation of the fatty acid through the Krebs cycle. Alternatively, the production of ¹⁴C-labeled acid-soluble metabolites can be measured as an indicator of β-oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, incubate isolated mitochondria or intact cells with a reaction buffer containing [1-¹⁴C]-palmitate conjugated to BSA.
-
Treatment: Add (-)-propionylcarnitine at the desired concentrations to the experimental groups. Include a control group with a vehicle and a negative control group with an inhibitor of fatty acid oxidation (e.g., etomoxir).
-
Incubation: Incubate the reaction vessels at 37°C for a defined period (e.g., 30-60 minutes).
-
CO₂ Trapping: At the end of the incubation, add an acid (e.g., perchloric acid) to stop the reaction and release the dissolved CO₂. Trap the released ¹⁴CO₂ in a suitable absorbent (e.g., a filter paper soaked in a strong base) placed in a separate well within the sealed vessel.
-
Measurement: Quantify the radioactivity of the trapped ¹⁴CO₂ or the acid-soluble metabolites using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of palmitate oxidized per minute per mg of protein.
Quantitative Effects of (-)-Propionylcarnitine on Metabolism
The following tables summarize the quantitative effects of PLC on various metabolic parameters, as reported in the scientific literature.
Table 1: Effect of (-)-Propionylcarnitine on Mitochondrial Respiration and Palmitate Oxidation
| Parameter | Biological System | Condition | Treatment | Result | Reference |
| State 3 Respiration | Isolated heart mitochondria (diabetic rat) | Ischemia-reperfusion | 6 weeks oral PLC | Respiration with palmitoylcarnitine was improved. | [6] |
| Palmitate Oxidation | Isolated cardiac myocytes (rat) | Normoxia | 5 mM PLC | 49% stimulation of palmitate oxidation. | [7] |
| Palmitoyl-CoA & Palmitoylcarnitine Oxidation | Isolated heart mitochondria (rat) | Normoxia | PLC | >2.5-fold increase in oxidation of both substrates. | [7] |
Table 2: Anaplerotic and Systemic Effects of (-)-Propionylcarnitine
| Parameter | Biological System | Condition | Treatment | Result | Reference |
| Propionyl-CoA Levels | Isolated perfused heart (rat) | High propionate | 10 mM Propionate | ~101-fold increase in propionyl-CoA. | [8] |
| Methylmalonyl-CoA Levels | Isolated perfused heart (rat) | High propionate | 10 mM Propionate | 36-fold increase in methylmalonyl-CoA. | [8] |
| Peak Oxygen Consumption | Patients with congestive heart failure | Chronic administration | 1.5 g/day for 1 month | 45% increase in peak oxygen consumption. | [9] |
| Exercise Time | Patients with congestive heart failure | Chronic administration | 1.5 g/day for 1 month | 21% increase in exercise time. | [9] |
Conclusion and Future Directions
(-)-Propionylcarnitine is a metabolically active compound with a dual role in cellular energy production. It not only supports the transport of fatty acids into the mitochondria by contributing to the carnitine pool but also serves as a unique anaplerotic substrate that can replenish Krebs cycle intermediates. This latter property is particularly relevant in pathological conditions characterized by impaired mitochondrial function and energy deficit, such as ischemic heart disease.
The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanisms of action of PLC and to explore its therapeutic potential. Future research should focus on elucidating the precise conditions under which the anaplerotic effects of PLC are most pronounced and on identifying the patient populations that are most likely to benefit from PLC supplementation. Furthermore, the application of metabolomics and flux analysis techniques will provide a more comprehensive understanding of the metabolic reprogramming induced by PLC.
References
-
Ferrari, R., Merli, E., Cicchitelli, G., Mele, D., Fucili, A., & Ceconi, C. (2004). Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review. Annals of the New York Academy of Sciences, 1033, 79-91. [Link]
-
Broderick, T. L., Paulson, D. J., & Gillis, M. (2004). Effects of propionyl-carnitine on mitochondrial respiration and post-ischaemic cardiac function in the ischaemic underperfused diabetic rat heart. Drugs in R&D, 5(4), 191-201. [Link]
-
Lopaschuk, G. D., & Barr, R. (1996). Propionyl l-Carnitine Improvement of Hypertrophied Heart Function Is Accompanied by an Increase in Carbohydrate Oxidation. Circulation Research, 78(5), 751-759. [Link]
-
Caring Sunshine. (n.d.). Relationship: Mitochondria and Propionyl-L-Carnitine. Retrieved from [Link]
-
Sayed-Ahmed, M. M., & Aldelemy, M. L. (2000). Propionyl-L-carnitine as Potential Protective Agent Against Adriamycin-Induced Impairment of Fatty Acid Beta-Oxidation in Isolated Heart Mitochondria. Pharmacological Research, 42(5), 485-491. [Link]
-
Anand, I., Chandrashekhan, Y., De Giuli, F., Maseri, A., & Ferrari, R. (1998). The propionyl-L-carnitine hypothesis: an alternative approach to treating heart failure. European Heart Journal, 19(suppl_O), O38-O43. [Link]
-
Reactome. (n.d.). Carnitine shuttle. Retrieved from [Link]
-
Gibb, A. A., Kautz, E. N., Young, M. E., & Hill, B. G. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by L-carnitine. American Journal of Physiology-Endocrinology and Metabolism, 315(4), E572-E584. [Link]
-
JJ Medicine. (2018, August 24). Carnitine Shuttle | Purpose and Mechanism [Video]. YouTube. [Link]
-
Di Lisa, F., Barbato, R., Tassani, V., & Menabò, R. (1997). Contrasting Effects of Propionate and propionyl-L-carnitine on Energy-Linked Processes in Ischemic Hearts. Molecular and Cellular Biochemistry, 174(1-2), 259-265. [Link]
-
Broderick, T. L., Quinney, H. A., & Lopaschuk, G. D. (1995). Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart. Canadian Journal of Physiology and Pharmacology, 73(11), 1666-1672. [Link]
-
Mancini, M., Rengo, F., Lingetti, M., Sorrentino, G. P., & Nolfe, G. (1992). Acute and chronic effects of propionyl-L-carnitine on the hemodynamics, exercise capacity, and hormones in patients with congestive heart failure. Cardiovascular Drugs and Therapy, 6(2), 159-165. [Link]
-
Drackley, J. K., & LaCount, D. W. (1994). Regulation of in vitro metabolism of palmitate by carnitine and propionate in liver from dairy cows. Journal of Dairy Science, 77(6), 1549-1558. [Link]
-
Tassani, V., Cattapan, F., Magnanimi, L., & Peschechera, A. (1994). Anaplerotic effect of propionyl carnitine in rat heart mitochondria. Biochemical and Biophysical Research Communications, 199(2), 949-953. [Link]
-
Liu, S., Wu, H., Zhang, Z., Chen, G., & Liu, H. (2009). Comparison of pharmacokinetics of L-carnitine, Acetyl-L-carnitine and Propionyl-Lcarnitine after single oral administration of L-carnitine in healthy volunteers. Clinical and Investigative Medicine, 32(1), E13-E19. [Link]
-
Sener, G., Sehirli, O., Yegen, B. C., Cetinel, S., Gedik, N., & Sakarcan, A. (2021). propionylcarnitine and free carnitine are new biomarkers in the follow-up period of mucopolysaccaridosis to screen oxidative stress. Marmara Pharmaceutical Journal, 25(4), 543-550. [Link]
-
Hülsmann, W. C. (1991). Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism. Cardiovascular Drugs and Therapy, 5(Suppl 1), 11-15. [Link]
-
Broderick, T. L., & Paulson, D. J. (2000). Propionyl-L-carnitine effects on postischemic recovery of heart function and substrate oxidation in the diabetic rat. Metabolism, 49(5), 665-671. [Link]
-
Thomsen, C., Ebbesen, P., & Grunnet, N. (2014). Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation. The Journal of Biological Chemistry, 289(1), 441-451. [Link]
-
Qu, Q., Zeng, F., Liu, X., Wang, Q. J., & Deng, F. (2016). Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer. Cell Death & Disease, 7(5), e2226. [Link]
Sources
- 1. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionyl-L-carnitine effects on postischemic recovery of heart function and substrate oxidation in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionyl-L-carnitine as potential protective agent against adriamycin-induced impairment of fatty acid beta-oxidation in isolated heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaanews.org [oaanews.org]
- 9. Acute and chronic effects of propionyl-L-carnitine on the hemodynamics, exercise capacity, and hormones in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
